molecular formula C14H14Si B12568454 Bis(2-methylphenyl)silane CAS No. 172329-04-3

Bis(2-methylphenyl)silane

Cat. No.: B12568454
CAS No.: 172329-04-3
M. Wt: 210.35 g/mol
InChI Key: LEEZRPSMTVQIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-methylphenyl)silane: is an organosilicon compound with the chemical formula C14H16Si It consists of a silicon atom bonded to two 2-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-methylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with silicon tetrachloride . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include low temperatures to control the reactivity of the intermediates .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methylphenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(2-methylphenyl)silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Materials Science: this compound is utilized in the production of silicon-based materials, including polymers and coatings.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is employed in the manufacture of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of bis(2-methylphenyl)silane involves its ability to undergo various chemical transformations. The silicon atom can form bonds with different functional groups, allowing for the creation of diverse organosilicon compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • Bis(4-methylphenyl)silane
  • Bis(2-ethylphenyl)silane
  • Bis(2-methoxyphenyl)silane

Comparison: Bis(2-methylphenyl)silane is unique due to the presence of the 2-methylphenyl groups, which influence its reactivity and properties. Compared to bis(4-methylphenyl)silane, the position of the methyl group affects the steric and electronic environment around the silicon atom, leading to differences in reactivity and applications.

Properties

CAS No.

172329-04-3

Molecular Formula

C14H14Si

Molecular Weight

210.35 g/mol

InChI

InChI=1S/C14H14Si/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

LEEZRPSMTVQIAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[Si]C2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.